molecular formula C14H14FNO3 B13062121 Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

Cat. No.: B13062121
M. Wt: 263.26 g/mol
InChI Key: IKQBYISUOYXXNE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine, methoxy, and methyl groups, as well as an ethyl ester functional group. The molecular formula of this compound is C14H14FNO3, and it has a molecular weight of 263.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound’s fluorine and methoxy substituents can enhance its binding affinity and specificity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

  • Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate
  • Ethyl 4-bromo-8-methoxy-3-methylquinoline-2-carboxylate
  • Ethyl 4-fluoro-8-hydroxy-3-methylquinoline-2-carboxylate

Comparison: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. Compared to its chloro and bromo analogs, the fluorinated compound may exhibit improved pharmacokinetic properties and higher potency in certain applications .

Biological Activity

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this quinoline derivative.

Synthesis and Structural Characteristics

The compound can be synthesized through various methodologies that involve the modification of quinoline derivatives. Key synthetic routes often include reactions involving substituted anilines and aldehydes, leading to the formation of the desired quinoline structure with specific substituents such as fluoro and methoxy groups .

Structural Formula

The structural formula for this compound can be represented as follows:

C13H12FNO3\text{C}_{13}\text{H}_{12}\text{F}\text{N}\text{O}_3

Antiviral Properties

Quinoline derivatives, including this compound, have been studied for their antiviral activities. Research indicates that quinolines can inhibit various viral strains, including HIV and Zika virus . The mechanism often involves interference with viral replication processes.

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties by inhibiting specific enzymes critical for cancer cell proliferation. For instance, compounds targeting dihydroorotate dehydrogenase (DHODH) have demonstrated significant activity against cancer cell lines. This compound is hypothesized to exhibit similar properties due to its structural analogies with known DHODH inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of DHODH, leading to pyrimidine depletion and subsequent cell cycle arrest in cancer cells .
  • Antiviral Mechanisms : By disrupting viral entry or replication pathways, quinoline derivatives can effectively reduce viral loads in infected cells .
  • Cellular Signaling Modulation : Compounds in this class may interact with cellular signaling pathways that regulate apoptosis and cell survival, enhancing their therapeutic potential against tumors.

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (nM)Reference
AntiviralHIVNot specified
AnticancerDHODH9.71 ± 1.4
AntimicrobialVarious bacterial strainsNot specified

Case Studies

  • Antiviral Efficacy : A study exploring various quinoline derivatives found that compounds with similar structures to Ethyl 4-fluoro-8-methoxy-3-methylquinoline exhibited significant antiviral activity against the Zika virus, demonstrating a potential pathway for treatment development .
  • Cancer Cell Line Studies : In vitro studies using HCT-116 colon cancer cells showed that analogs of this compound inhibited cell growth significantly when compared to control groups, reinforcing its potential as a therapeutic agent .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

InChI

InChI=1S/C14H14FNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3

InChI Key

IKQBYISUOYXXNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)F

Origin of Product

United States

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